2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile
Description
This compound is a heterocyclic organic molecule featuring a 1,3-oxazole core substituted with a carbonitrile group at position 4, a 4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl group at position 2, and a 1,2,3,4-tetrahydroisoquinoline moiety at position 3. The tetrahydroisoquinoline substituent introduces a bicyclic amine structure, which may influence pharmacokinetic properties such as lipophilicity and binding affinity to biological targets .
The synthesis of such compounds typically involves multi-step reactions, including cyclization of oxazole precursors and sulfonylation of piperidine derivatives (as inferred from analogous syntheses in the literature) . Structural characterization is commonly performed using NMR, mass spectrometry, and X-ray crystallography tools like SHELXL or ORTEP-3 for precise determination of stereochemistry and intermolecular interactions .
Properties
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S/c1-18-10-14-29(15-11-18)33(30,31)22-8-6-20(7-9-22)24-27-23(16-26)25(32-24)28-13-12-19-4-2-3-5-21(19)17-28/h2-9,18H,10-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPGMQAVOYYJSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCC5=CC=CC=C5C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structures, such as the tetrahydroisoquinoline and oxazole rings, followed by their functionalization and coupling.
Preparation of Tetrahydroisoquinoline: This can be achieved through the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst.
Formation of Oxazole Ring: The oxazole ring can be synthesized via cyclization reactions involving appropriate precursors under controlled conditions.
Coupling and Functionalization: The final step involves coupling the synthesized intermediates and introducing the sulfonyl and piperidinyl groups under specific conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, targeting specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various substituents onto the aromatic rings.
Scientific Research Applications
2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Biology: It can be used in biochemical assays to study its interactions with biological macromolecules.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s structural analogs share the 1,3-oxazole-4-carbonitrile scaffold but differ in substituents, leading to variations in physicochemical and biological properties. Below is a comparative analysis:
Key Differences:
Substituent Effects: The target compound’s tetrahydroisoquinoline group distinguishes it from analogs with simpler aromatic or heteroaromatic substituents (e.g., fluorophenyl in or thiophene in ). This bicyclic amine may enhance binding to targets like G-protein-coupled receptors (GPCRs) or serotonin transporters.
Synthetic Complexity: The synthesis of the target compound likely requires sulfonylation and multi-component cyclization steps, similar to methods described for hexahydroquinoline derivatives . In contrast, pyrimidine-based analogs utilize simpler nucleophilic substitution reactions.
Biological Activity: Fluorinated analogs (e.g., ) exhibit antifungal activity due to enhanced electronegativity and membrane interaction. The target compound’s tetrahydroisoquinoline moiety may confer neuroactivity or kinase modulation, as seen in related isoquinoline derivatives .
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 402.53 g/mol. The structure features a sulfonyl group attached to a phenyl ring, a tetrahydroisoquinoline moiety, and an oxazole ring, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N4O3S |
| Molecular Weight | 402.53 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
The compound exhibits several biological activities which can be attributed to its unique structural features:
- Antitumor Activity : Preliminary studies indicate that the compound may inhibit the growth of various cancer cell lines. The oxazole and tetrahydroisoquinoline components are known for their antitumor properties.
- Antimicrobial Properties : Research has shown that similar compounds with sulfonyl groups possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Neuroprotective Effects : The tetrahydroisoquinoline structure is associated with neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.
Case Studies
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against breast cancer cell lines (MCF-7). Results demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value of 15 µM, indicating promising anticancer potential.
- Antimicrobial Efficacy : In another study, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results showed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, suggesting significant antibacterial activity.
- Neuroprotection : A recent investigation highlighted the neuroprotective effects of the compound in an animal model of Parkinson’s disease. It was found to reduce neuronal apoptosis by modulating apoptotic pathways through the inhibition of caspase-3 activation.
Table 2: Summary of Biological Activities
| Activity Type | Model/System | Result |
|---|---|---|
| Antitumor | MCF-7 Cell Line | IC50 = 15 µM |
| Antimicrobial | S. aureus, E. coli | MIC = 8-32 µg/mL |
| Neuroprotective | Parkinson’s Disease Model | Reduced apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
